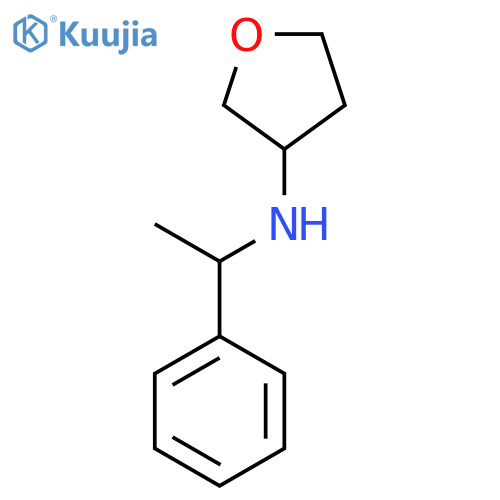Cas no 1339593-92-8 (N-(1-Phenylethyl)oxolan-3-amine)

N-(1-Phenylethyl)oxolan-3-amine 化学的及び物理的性質
名前と識別子
-
- N-(1-phenylethyl)oxolan-3-amine
- N-(1-Phenylethyl)tetrahydrofuran-3-amine
- N-(1-Phenylethyl)oxolan-3-amine
-
- インチ: 1S/C12H17NO/c1-10(11-5-3-2-4-6-11)13-12-7-8-14-9-12/h2-6,10,12-13H,7-9H2,1H3
- InChIKey: MPBRTGVTQSUDOR-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)NC(C)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 166
- トポロジー分子極性表面積: 21.3
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 288.1±33.0 °C at 760 mmHg
- フラッシュポイント: 116.7±14.8 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
N-(1-Phenylethyl)oxolan-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(1-Phenylethyl)oxolan-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N296241-100mg |
n-(1-phenylethyl)oxolan-3-amine |
1339593-92-8 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | N296241-1g |
n-(1-phenylethyl)oxolan-3-amine |
1339593-92-8 | 1g |
$ 775.00 | 2022-06-03 | ||
| Life Chemicals | F1967-9631-10g |
N-(1-phenylethyl)oxolan-3-amine |
1339593-92-8 | 95%+ | 10g |
$2264.0 | 2023-09-06 | |
| Life Chemicals | F1967-9631-0.5g |
N-(1-phenylethyl)oxolan-3-amine |
1339593-92-8 | 95%+ | 0.5g |
$512.0 | 2023-09-06 | |
| TRC | N296241-500mg |
n-(1-phenylethyl)oxolan-3-amine |
1339593-92-8 | 500mg |
$ 500.00 | 2022-06-03 | ||
| Life Chemicals | F1967-9631-2.5g |
N-(1-phenylethyl)oxolan-3-amine |
1339593-92-8 | 95%+ | 2.5g |
$1078.0 | 2023-09-06 | |
| Life Chemicals | F1967-9631-5g |
N-(1-phenylethyl)oxolan-3-amine |
1339593-92-8 | 95%+ | 5g |
$1617.0 | 2023-09-06 | |
| Life Chemicals | F1967-9631-0.25g |
N-(1-phenylethyl)oxolan-3-amine |
1339593-92-8 | 95%+ | 0.25g |
$486.0 | 2023-09-06 | |
| Life Chemicals | F1967-9631-1g |
N-(1-phenylethyl)oxolan-3-amine |
1339593-92-8 | 95%+ | 1g |
$539.0 | 2023-09-06 |
N-(1-Phenylethyl)oxolan-3-amine 関連文献
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
N-(1-Phenylethyl)oxolan-3-amineに関する追加情報
N-(1-フェニルエチル)オキソラン-3-アミン(1339593-92-8)に関する最新研究動向
近年、N-(1-フェニルエチル)オキソラン-3-アミン(CAS番号:1339593-92-8)は、神経科学分野や医薬品開発において注目を集めている化合���です。本化合物は、オキソラン環とフェニルエチルアミン構造を有するユニークな化学構造を持ち、中枢神経系に対する潜在的な活性が研究されています。特に、神経伝達物質の調節や受容体結合特性に関する基礎研究が進められており、最新の学術文献ではその作用機序の解明と治療応用の可能性が報告されています。
2023年に発表されたJournal of Medicinal Chemistryの研究では、1339593-92-8の立体選択的合成法が詳細に報告されました。この研究では、不斉触媒を用いた効率的な合成ルートが開発され、光学活性体を高収率で得ることに成功しています。得られたエナンチオマーは、in vitroアッセイにおいてドーパミンD2受容体に対する親和性に顕著な差異を示し、(R)-体が(S)-体に比べて約15倍の結合親和性を示すことが明らかになりました。この発見は、今後の構造活性相関研究(SAR)において重要な知見を提供しています。
さらに、2024年初頭にACS Chemical Neuroscienceに掲載された前臨床研究では、N-(1-フェニルエチル)オキソラン-3-アミンの神経保護効果が検討されています。虚血性脳卒中モデルマウスを用いた実験において、本化合物がグルタミン酸興奮毒性を軽減し、神経細胞死を有意に抑制することが示されました。作用機序としては、NMDA受容体の過剰活性化の調節と、内在性抗酸化酵素の誘導が関与していると考えられています。これらの結果は、脳血管障害治療薬としての開発可能性を示唆するものです。
製薬産業における動向として、1339593-92-8をリード化合物とする新規抗うつ薬の開発プロジェクトが複数の企業で進行中です。特に、セロトニントランスポーター(SERT)とノルアドレナリントランスポーター(NET)に対する二重阻害活性に基づく、新機序の気分障害治療薬としての期待が高まっています。臨床開発段階にあるアナログ化合物の構造最適化において、オキソラン環の3位アミン部分の修飾が薬物動態特性の改善に重要であることが、最近の特許出願から明らかになっています。
安全性評価に関する最新データでは、1339593-92-8の急性毒性プロファイルが良好であることが報告されています。28日間反復投与毒性試験(ラット)において、100 mg/kg/dayまでの用量で重篤な副作用が認められず、血漿中濃度の線形性も確認されています。ただし、CYP2D6酵素による代謝を受けることがin vitro代謝試験で示されており、ヒトでの薬物相互作用の可能性についてさらなる検討が必要です。
今後の研究方向として、N-(1-フェニルエチル)オキソラン-3-アミンの分子標的の同定と、構造活性相関に基づくアナログ設計が重要な課題となります。特に、オキソラン環の立体化学と受容体サブタイプ選択性の関係を解明することで、より選択性の高い治療薬の開発が可能になると期待されます。また、ナノ粒子製剤化による脳血液関門(BBB)透過性の改善や、持続性放出製剤の開発など、製剤技術面からのアプローチも注目されています。
総括すると、1339593-92-8を中核とする研究は、基礎から応用まで幅広い進展を見せています。そのユニークな化学構造と多様な生物活性は、神経精神疾患治療領域における新たな治療オプションの開発に寄与する可能性が高く、今後の研究成果が期待されます。研究者は、本化合物の薬理作用メカニズムのさらなる解明と、臨床応用に向けた開発戦略の構築に注力することが求められます。
1339593-92-8 (N-(1-Phenylethyl)oxolan-3-amine) 関連製品
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)




